
キシメラグトラン
概要
説明
Ximelagatran, known by its trade names Exanta or Exarta, is an anticoagulant that was developed as a potential replacement for warfarin. It is a direct thrombin inhibitor and was the first member of this class that could be taken orally. Ximelagatran was designed to overcome the dietary restrictions, drug interactions, and monitoring issues associated with warfarin therapy. it was withdrawn from the market due to reports of hepatotoxicity (liver damage) during clinical trials .
科学的研究の応用
Stroke Prevention in Atrial Fibrillation
Ximelagatran has been studied extensively for stroke prevention in patients with atrial fibrillation. A significant trial compared ximelagatran to warfarin, demonstrating that ximelagatran was effective in preventing stroke and systemic embolism. The study reported a compliance rate of 90% among patients taking ximelagatran, with a mean INR value indicating effective anticoagulation .
Case Study:
In a large randomized trial involving over 2,500 patients, ximelagatran was shown to have comparable efficacy to warfarin in preventing strokes, while also being associated with fewer complications related to monitoring and dose adjustments .
Treatment of Venous Thromboembolism
Ximelagatran has been evaluated as a treatment for venous thromboembolism (VTE), including deep vein thrombosis (DVT). In the THRIVE trial, ximelagatran was found to be as effective as standard enoxaparin/warfarin therapy for treating acute DVT, with a significant reduction in the need for coagulation monitoring .
Clinical Findings:
- Efficacy : The trial demonstrated similar rates of recurrent VTE between ximelagatran and traditional treatments.
- Safety : While ximelagatran was well-tolerated, some patients experienced elevated liver enzymes, necessitating regular monitoring during long-term use .
Postoperative Thromboprophylaxis
Ximelagatran has been investigated for its role in preventing venous thromboembolism following major orthopedic surgeries like hip and knee replacements. Research indicates that it effectively reduces the incidence of postoperative DVT without the need for frequent INR checks, making it a practical alternative to traditional anticoagulants .
Study Overview:
In a multicenter study involving patients undergoing elective hip or knee surgery, ximelagatran significantly decreased the incidence of DVT compared to placebo, reinforcing its potential as a postoperative thromboprophylactic agent.
Long-Term Safety and Efficacy
Long-term studies have assessed the safety profile of ximelagatran, particularly regarding liver function. The compound was associated with elevated alanine aminotransferase (ALT) levels in about 8% of patients during extended treatment periods. This finding underscores the importance of monitoring liver enzymes in patients receiving ximelagatran .
Comparison with Other Anticoagulants
Ximelagatran's profile has been compared with other novel oral anticoagulants (NOACs), such as dabigatran and rivaroxaban. Although it offers certain advantages like fixed dosing and no need for routine monitoring, concerns regarding liver enzyme elevations have limited its use compared to newer agents that have emerged since its initial development .
Data Summary Table
Application Area | Efficacy | Safety Profile | Key Findings |
---|---|---|---|
Stroke Prevention | Comparable to warfarin | Elevated liver enzymes noted | High patient compliance |
Treatment of Venous Thromboembolism | Effective as enoxaparin/warfarin | Monitoring required for liver | Similar recurrence rates |
Postoperative Thromboprophylaxis | Significant reduction in DVT | Regular liver function tests recommended | Effective without frequent INR checks |
作用機序
Target of Action
Ximelagatran, also known as Exanta, is a member of the drug class of direct thrombin inhibitors . Its primary target is Prothrombin , a protein involved in the coagulation process .
Mode of Action
Ximelagatran acts solely by inhibiting the actions of thrombin . It is a prodrug, meaning it requires in vivo conversion to the active agent, melagatran . This conversion occurs in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation .
Biochemical Pathways
The effect of Ximelagatran is solely related to the inhibition of thrombin . By inhibiting thrombin, Ximelagatran prevents the conversion of fibrinogen to fibrin, a key step in the coagulation cascade. This results in the prevention of clot formation.
Pharmacokinetics
Ximelagatran is rapidly absorbed by the small intestine with an oral bioavailability of 20% . It is a prodrug and is converted to the active agent, melagatran, in the liver and many other tissues . The half-life of Ximelagatran is 3-5 hours .
Result of Action
The inhibition of thrombin by Ximelagatran prevents the formation of blood clots, making it an effective anticoagulant. It was intended to become a replacement for warfarin by overcoming the dietary restrictions, drug interaction, and monitoring issues associated with the former .
Action Environment
The action of Ximelagatran can be influenced by various environmental factors. For instance, the conversion of Ximelagatran to melagatran can be affected by the metabolic activity of the liver and other tissues . .
生化学分析
Biochemical Properties
Ximelagatran is a prodrug, requiring in vivo conversion to the active agent, melagatran . This activation is produced in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation . Melagatran, like most other thrombin inhibitors, contains a strongly basic benzamidine group with a pK a of 11.5 that is protonated at the pH of the intestinal tract .
Cellular Effects
The cellular effects of Ximelagatran are primarily due to its active form, melagatran. As a direct thrombin inhibitor, melagatran prevents thrombin from converting fibrinogen into fibrin, thereby inhibiting blood clot formation .
Molecular Mechanism
Ximelagatran exerts its effects at the molecular level through its active form, melagatran. Melagatran directly inhibits thrombin, a key enzyme in the coagulation cascade . By binding to the active site of thrombin, melagatran prevents thrombin from converting fibrinogen into fibrin, thereby inhibiting blood clot formation .
Temporal Effects in Laboratory Settings
It is known that Ximelagatran is rapidly absorbed and converted to melagatran, which is the predominant compound in plasma .
Dosage Effects in Animal Models
The effects of Ximelagatran at different dosages in animal models have not been fully explored. It is known that the pharmacokinetic and pharmacodynamic profile of melagatran is predictable and reproducible .
Metabolic Pathways
Ximelagatran is involved in metabolic pathways that include reactions of dealkylation and dehydroxylation . These reactions occur in the liver and many other tissues, converting Ximelagatran into its active form, melagatran .
Transport and Distribution
It is known that Ximelagatran is rapidly absorbed and converted to melagatran, which is the predominant compound in plasma .
Subcellular Localization
Given that Ximelagatran is a prodrug that is activated in the liver and many other tissues , it is likely that it is localized to these tissues.
準備方法
Synthetic Routes and Reaction Conditions: Ximelagatran is synthesized through a series of chemical reactions that involve the formation of its active metabolite, melagatran. The synthesis typically involves the following steps:
- Formation of the azetidine ring.
- Introduction of the phenyl group with a hydroxycarbamimidoyl moiety.
- Coupling of the azetidine derivative with the phenyl derivative.
- Final esterification to produce ximelagatran .
Industrial Production Methods: The industrial production of ximelagatran involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to prevent the formation of impurities and to ensure the stability of the compound .
化学反応の分析
Types of Reactions: Ximelagatran undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of ximelagatran to melagatran through hydrolysis.
Dehydroxylation: Removal of hydroxyl groups during the conversion process.
Dealkylation: Removal of alkyl groups during the conversion process
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and enzymes in the liver and other tissues.
Dehydroxylation and Dealkylation: These reactions are facilitated by enzymes in the liver and other tissues
Major Products Formed:
類似化合物との比較
Melagatran: The active metabolite of ximelagatran.
Dabigatran: Another oral direct thrombin inhibitor.
Rivaroxaban and Apixaban: Oral factor Xa inhibitors
生物活性
Ximelagatran is a novel oral direct thrombin inhibitor that was developed as an alternative to traditional anticoagulants like warfarin. Its biological activity primarily revolves around its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of ximelagatran's biological activity.
Ximelagatran is rapidly converted in the body to its active form, melagatran, which directly inhibits thrombin. Thrombin is a key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, thus playing a crucial role in blood clot formation. By inhibiting both free and clot-bound thrombin, melagatran offers a potential pharmacodynamic advantage over other anticoagulants like heparin, which primarily inhibit only free thrombin .
Pharmacokinetics
The pharmacokinetic profile of ximelagatran is characterized by:
- Absorption : Ximelagatran is rapidly absorbed after oral administration.
- Metabolism : It is converted to melagatran, which has a half-life of approximately 2.4 to 4.6 hours, necessitating twice-daily dosing .
- Elimination : The drug is primarily eliminated via the kidneys, raising concerns about its use in patients with renal impairment .
Clinical Efficacy
Ximelagatran has been evaluated in multiple Phase III clinical trials for various indications:
- Venous Thromboembolism (VTE) Prophylaxis : Ximelagatran has shown efficacy in preventing VTE following orthopedic surgeries such as total knee replacement. In these studies, it demonstrated comparable effectiveness to low-molecular-weight heparins and warfarin .
- Stroke Prevention in Atrial Fibrillation : The SPORTIF III study indicated that ximelagatran was at least as effective as warfarin for stroke prevention in patients with nonvalvular atrial fibrillation .
- Long-term Treatment of VTE : Long-term studies indicated that ximelagatran could effectively prevent recurrent VTE events following initial treatment .
Safety Profile
Despite its efficacy, ximelagatran's safety profile raised significant concerns:
- Hepatic Effects : Clinical trials reported asymptomatic elevations in liver enzymes (ALT) in approximately 7.9% of patients treated with ximelagatran for extended periods. Elevated liver enzymes were more frequent in long-term use scenarios compared to short-term administration .
- Adverse Events : In the THRIVE study comparing ximelagatran with enoxaparin/warfarin, adverse events led to higher discontinuation rates among ximelagatran users due to liver enzyme elevations .
Table 1: Summary of Key Clinical Trials Involving Ximelagatran
Study Name | Indication | Comparator | Efficacy Results | Safety Concerns |
---|---|---|---|---|
SPORTIF III | Stroke Prevention | Warfarin | At least as effective as warfarin | Liver enzyme elevations noted |
THRIVE | VTE Treatment | Enoxaparin/Warfarin | Comparable efficacy; higher discontinuation due to adverse events | Increased liver enzymes |
METHRO | VTE Prophylaxis after Surgery | Dalteparin | Non-inferior efficacy | Hepatic enzyme monitoring required |
特性
IUPAC Name |
ethyl 2-[[1-cyclohexyl-2-[2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIBCJHYVWYIKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。